Selectivity of Butyrolactone 3 for Gcn5/PCAF over CBP/p300 Histone Acetyltransferases
Butyrolactone 3 demonstrates a clear, quantifiable selectivity for the Gcn5/PCAF family of histone acetyltransferases (HATs) over the CBP/p300 HAT. This selectivity is defined by a 5-fold difference in potency . Specifically, it inhibits Gcn5 with an IC50 of 100 µM, while exhibiting only weak inhibition of CBP with an IC50 of 500 µM (0.5 mM) . This differential inhibition is critical for attributing observed phenotypic changes specifically to the loss of Gcn5 function rather than broader chromatin acetylation changes mediated by CBP/p300.
| Evidence Dimension | In vitro enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 µM (against Gcn5) |
| Comparator Or Baseline | CBP HAT (IC50 = 500 µM) |
| Quantified Difference | 5-fold selectivity (500 µM / 100 µM) |
| Conditions | In vitro histone acetyltransferase activity assay using purified recombinant enzymes. |
Why This Matters
This selectivity is essential for researchers aiming to probe Gcn5-specific epigenetic mechanisms without confounding off-target effects on the p300/CBP pathway.
